![molecular formula C17H23N5O3 B2694590 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-77-0](/img/structure/B2694590.png)
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
“1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C17H23N5O3 . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Molecular Structure Analysis
The molecular structure of “1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione” includes a piperidine ring, which is a six-membered heterocycle . The average mass of the molecule is 345.396 Da, and the mono-isotopic mass is 345.180084 Da .
Scientific Research Applications
Antagonist Activity on Receptors
Research has shown that certain derivatives of oxazolo[2,3-f]purine, similar in structure to 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, exhibit potent antagonist activities on various receptors, including the 5-HT2 receptor. These compounds have been synthesized and tested, demonstrating significant potential in the development of therapeutic agents targeting serotonin receptors (Watanabe et al., 1992).
Anticancer, Anti-HIV, and Antimicrobial Activities
A study on triazino and triazolo[4,3-e]purine derivatives, which share a core structure with the compound of interest, revealed promising anticancer, anti-HIV-1, and antimicrobial activities. These findings suggest the potential of such derivatives in treating a wide range of diseases, underscoring the importance of further research into their mechanisms of action and therapeutic efficacy (Ashour et al., 2012).
Novel Synthetic Approaches
Innovative synthetic methods for related compounds have been developed, indicating the versatility and adaptability of synthetic chemistry in creating complex molecules that could serve as potential therapeutic agents. For example, the synthesis of piperidin-3-ones via an intramolecular Amadori-type reaction represents a novel approach to constructing such molecules, potentially opening new avenues for drug development (Guzi & Macdonald, 1996).
Receptor Affinity and Pharmacological Evaluation
The exploration of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis is another significant area of research. By targeting specific bacterial enzymes, these compounds offer a promising strategy for combating tuberculosis, highlighting the compound's potential applicability in infectious disease research (Konduri et al., 2020).
properties
IUPAC Name |
4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-12(2)25-16-18-14-13(22(11)16)15(23)21(17(24)19(14)3)10-9-20-7-5-4-6-8-20/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYBRHDKAQALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
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